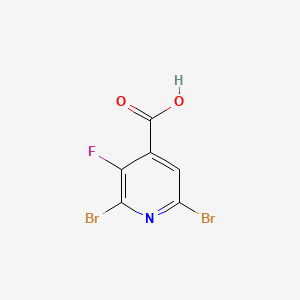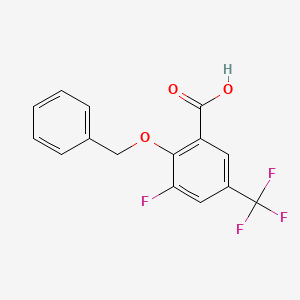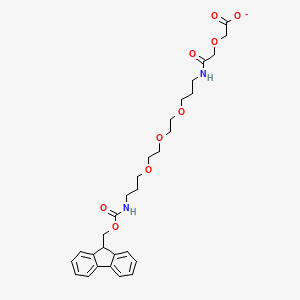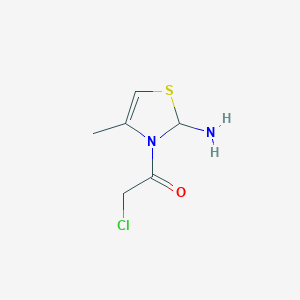![molecular formula C6H10FNO B14781023 5-Fluoro-3-oxabicyclo[3.1.1]heptan-1-amine](/img/structure/B14781023.png)
5-Fluoro-3-oxabicyclo[3.1.1]heptan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-3-oxabicyclo[311]heptan-1-amine is a bicyclic compound characterized by the presence of a fluorine atom, an oxygen bridge, and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-oxabicyclo[3.1.1]heptan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexene derivatives.
Fluorination: Introduction of the fluorine atom is achieved through fluorination reactions using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Cyclization: The formation of the bicyclic structure is accomplished through cyclization reactions, often involving the use of Lewis acids or other catalysts.
Amine Introduction: The amine group is introduced via amination reactions, which may involve the use of ammonia or amine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Material Procurement: Sourcing high-purity starting materials.
Reaction Optimization: Fine-tuning reaction conditions to maximize yield and minimize by-products.
Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-3-oxabicyclo[3.1.1]heptan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, thiols, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or thiolated derivatives.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-3-oxabicyclo[3.1.1]heptan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-Fluoro-3-oxabicyclo[3.1.1]heptan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluoro-3-oxabicyclo[3.1.1]heptan-1-yl)methanol: Similar structure but with a hydroxyl group instead of an amine.
3-Oxabicyclo[3.1.1]heptane: Lacks the fluorine atom and amine group.
5-Fluoro-3-oxabicyclo[3.1.1]heptane: Contains the fluorine atom but lacks the amine group.
Uniqueness
5-Fluoro-3-oxabicyclo[3.1.1]heptan-1-amine is unique due to the presence of both the fluorine atom and the amine group, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C6H10FNO |
|---|---|
Molekulargewicht |
131.15 g/mol |
IUPAC-Name |
5-fluoro-3-oxabicyclo[3.1.1]heptan-1-amine |
InChI |
InChI=1S/C6H10FNO/c7-5-1-6(8,2-5)4-9-3-5/h1-4,8H2 |
InChI-Schlüssel |
NNMZNMXVWAHHCS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CC1(COC2)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(5S,10R,13R,14S)-3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14780946.png)

![[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B14780968.png)


![2-amino-N-cyclopropyl-N-[(2,6-dichlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14780982.png)



![Carbamic acid, [4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)butyl][3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, 1,1-dimethylethyl ester](/img/structure/B14781006.png)
![Tert-butyl 4-[2-(hydroxymethyl)cyclopropyl]piperidine-1-carboxylate](/img/structure/B14781014.png)
![(10aS)-10a-(4-chlorophenyl)sulfonyl-1,4-difluoro-6a,7,9,10-tetrahydro-6H-benzo[c]chromen-8-one](/img/structure/B14781016.png)
![2-[[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]amino]acetamide](/img/structure/B14781017.png)
